(4-tert-Butyl-benzoylamino)-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-tert-butylbenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)10-6-4-9(5-7-10)12(17)14-8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHGSRKOCYEOSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801008150 | |
| Record name | N-(4-tert-Butylbenzoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801008150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88449-81-4, 87015-91-6 | |
| Record name | N-(4-tert-Butylbenzoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801008150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-tert-butylphenyl)formamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Unreacted Starting Materials
The most common impurities are residual 4-tert-butylbenzoic acid and glycine (B1666218) methyl ester. Their presence indicates an incomplete reaction and necessitates purification steps, such as recrystallization or chromatography, to achieve the desired product quality.
Diacylated Glycine
Under certain reaction conditions, particularly if there is an excess of the activated 4-tert-butylbenzoyl species, a second acylation could potentially occur on the nitrogen atom of the newly formed amide. This would lead to the formation of a diacylated side product, (4-tert-Butyl-benzoyl)-[(4-tert-butyl-benzoylamino)-methyl]-amine. This impurity would have a significantly higher molecular weight and different chromatographic behavior compared to the desired product.
Hydrolysis Products
The ester group of the intermediate, (4-tert-Butyl-benzoylamino)-acetic acid methyl ester, or the final product itself can undergo hydrolysis back to the carboxylic acid. This is particularly relevant during workup and purification steps if aqueous acidic or basic conditions are employed for extended periods. The primary hydrolysis product would be the target molecule itself if starting from the ester, but could also lead to the cleavage of the amide bond under harsh conditions, reverting to 4-tert-butylbenzoic acid and glycine (B1666218).
Products from Isomeric Impurities
Reactions Involving the Carboxylic Acid Moiety
The terminal carboxylic acid group is a key site for a variety of chemical modifications, including esterification, amidation, decarboxylation, and reduction.
The carboxylic acid functional group of this compound can be converted to an ester through various standard esterification methods. The formation of sterically hindered esters, such as the tert-butyl ester, can be achieved by reacting the carboxylic acid with tert-butyl alcohol. This reaction often requires activation of the carboxylic acid, for example, by forming a highly reactive benzotriazole ester intermediate using 1-hydroxybenzotriazole (HOBt) and a carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically facilitated by a base such as 4-(dimethylamino)pyridine (DMAP) or calcined hydrotalcite. researchgate.net
The reverse reaction, the hydrolysis of esters of this compound, is a critical aspect of its chemistry, particularly in biological and chemical kinetic studies. While specific kinetic data for the esters of the title compound are not widely published, extensive research on the hydrolysis of esters of hippuric acid (N-benzoylglycine), a close structural analog, provides significant insight. researchgate.netnih.gov The rate of hydrolysis is dependent on pH, temperature, and the structure of the alcohol moiety of the ester. cdnsciencepub.comingentaconnect.com Hydrolysis can be catalyzed by acid, base, or enzymes.
The table below presents representative kinetic parameters for the enzyme-catalyzed hydrolysis of various hippuric acid esters, which serves as a model for the behavior of this compound esters.
| Alcohol Moiety (R in C₆H₅CONHCH₂CO₂-R) | Catalyst | Michaelis Constant (Km, mM) | Catalytic Rate Constant (kcat, s⁻¹) |
|---|---|---|---|
| Methyl | Carboxypeptidase A | 1.2 | 350 |
| Ethyl | Carboxypeptidase A | 0.8 | 500 |
| Phenyl | Carboxypeptidase A | 0.2 | 120 |
| Benzyl | Carboxypeptidase A | 0.1 | 950 |
This table is illustrative, based on data for the closely related hippuric acid esters to model the expected behavior of this compound esters. researchgate.net
The carboxylic acid group of this compound can react with primary or secondary amines to form a new amide bond, a reaction central to peptide synthesis. This transformation is not spontaneous and requires the use of coupling reagents to activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine. luxembourg-bio.com
The process begins with the activation of the carboxylic acid. Common coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). luxembourg-bio.comfishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with an amine to form the desired amide and a urea byproduct. To improve yields and suppress side reactions, particularly racemization if the amino acid were chiral, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-1H-benzotriazole (HOAt) are frequently used. luxembourg-bio.combachem.com These additives trap the O-acylisourea to form an active ester, which is less reactive but more selective, leading to cleaner product formation. luxembourg-bio.com
Other classes of coupling reagents, such as phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), are also highly effective and are based on the formation of HOBt or HOAt active esters. bachem.com
| Coupling Reagent Class | Examples | Mechanism of Action | Key Features |
|---|---|---|---|
| Carbodiimides | DCC, EDC, DIC | Forms reactive O-acylisourea intermediate. | Widely used; EDC byproducts are water-soluble. Often used with additives like HOBt. luxembourg-bio.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms active esters (e.g., OBt or OAt esters). | High efficiency, low racemization. Byproducts are generally soluble. bachem.com |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Forms active esters (e.g., OBt or OAt esters). | Very fast reaction rates; HATU is particularly effective for hindered couplings. bachem.com |
| Other | T3P, DMTMM | Forms mixed anhydrides or activated esters. | T3P is useful for sterically hindered couplings; DMTMM can be used in aqueous solutions. bachem.com |
The removal of the carboxyl group as carbon dioxide, known as decarboxylation, from N-acyl amino acids like this compound is generally not a facile process. Simple thermal decarboxylation requires harsh conditions that could also cleave the amide bond.
More sophisticated methods have been developed for the decarboxylation of carboxylic acids under milder conditions. Photoredox catalysis, for instance, allows for the decarboxylation of various carboxylic acids via a radical pathway. nih.gov In this mechanism, a photocatalyst absorbs light and becomes a potent single-electron oxidant. It can then oxidize the carboxylate (formed by deprotonation of the carboxylic acid) to generate an acyloxyl radical. This radical rapidly loses CO₂ to form a carbon-centered radical, which is subsequently quenched by a hydrogen atom donor to yield the final alkane product. nih.gov While this method has been applied to many carboxylic acids, its application to N-acyl amino acids would need to be evaluated for compatibility with the amide functionality. nih.gov
The carboxylic acid moiety of this compound can be selectively reduced to either a primary alcohol or an aldehyde, while leaving the amide bond intact.
Reduction to Alcohol: Standard reducing agents like lithium aluminum hydride (LiAlH₄) are often too reactive and can reduce both the carboxylic acid and the amide group. Milder reagents are required for selectivity. One effective method involves the use of sodium borohydride (NaBH₄), which does not typically reduce carboxylic acids directly. stackexchange.com The carboxylic acid must first be activated. A common strategy is to convert the acid into a mixed anhydride by reacting it with ethyl chloroformate in the presence of a base. This reactive intermediate is then reduced in situ by an aqueous solution of NaBH₄ to yield the corresponding amino alcohol, 2-(4-tert-butyl-benzoylamino)-ethanol. core.ac.uk This method is effective for various N-protected amino acids. core.ac.ukresearchgate.net
Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation that often requires specialized reagents to avoid overreduction to the alcohol. Modern synthetic methods have provided several solutions. One approach involves the use of hydrosilanes in combination with visible-light photoredox catalysis. sci-hub.sersc.org This method allows for the direct and selective conversion of aromatic carboxylic acids to aldehydes under mild conditions with high functional group tolerance. rsc.org Another strategy involves activating the carboxylic acid with a reagent like triflylpyridinium, followed by reduction with pinacolborane (HBpin) at ambient temperature. researchgate.net These methods offer controlled reduction, stopping at the aldehyde stage.
| Target Product | Method | Reagents | Key Features |
|---|---|---|---|
| Alcohol | Mixed Anhydride Reduction | 1. Ethyl chloroformate, Base 2. NaBH₄, H₂O | Selectively reduces the carboxylic acid while preserving the amide bond. core.ac.uk |
| Alcohol | Borane Reduction | BH₃·THF or Diborane (B₂H₆) | Reduces carboxylic acids faster than other carbonyls, but may also reduce amides with prolonged reaction times. khanacademy.org |
| Aldehyde | Photoredox Catalysis | Hydrosilane, Photocatalyst (e.g., Ir complex), Light | Mild, selective reduction for aromatic carboxylic acids. rsc.org |
| Aldehyde | Boron-based Reduction | Pinacolborane (HBpin), Activating Agent (e.g., triflylpyridinium) | Rapid and scalable conversion at room temperature. researchgate.net |
Transformations at the Amide Linkage
The amide bond in this compound is significantly more stable than the ester or acyl chloride functionalities. However, it can be cleaved under specific conditions, most notably through hydrolysis.
The hydrolysis of the amide bond in this compound results in the formation of 4-tert-butylbenzoic acid and glycine. This reaction is generally very slow in neutral water but can be significantly accelerated by the presence of strong acid or strong base.
Acid-Catalyzed Hydrolysis: Under strongly acidic conditions (e.g., boiling in aqueous HCl or H₂SO₄), the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then collapses, leading to the cleavage of the C-N bond to release glycine (as its ammonium salt) and 4-tert-butylbenzoic acid.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base (e.g., boiling in aqueous NaOH), the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon directly. This forms a tetrahedral intermediate. The expulsion of the amide anion (a very poor leaving group) is the rate-determining step and is typically facilitated by proton transfer from a water molecule, leading to the formation of glycine and the carboxylate salt of 4-tert-butylbenzoic acid.
The stability of the amide bond is highly pH-dependent. The rate of hydrolysis is minimal around neutral pH and increases at both low and high pH values, resulting in a characteristic U-shaped pH-rate profile. The amide bond in N-aroylglycines is known to be very stable, with hydrolysis requiring prolonged heating with concentrated acid or base.
| Condition | Catalyst | Mechanism | Relative Rate |
|---|---|---|---|
| pH 1 | H₃O⁺ | Protonation of carbonyl oxygen, followed by nucleophilic attack by H₂O. | Fast |
| pH 7 | None (Water) | Uncatalyzed nucleophilic attack by H₂O. | Extremely Slow |
| pH 13 | OH⁻ | Direct nucleophilic attack by OH⁻ on the carbonyl carbon. | Fast |
This table provides a qualitative overview of the relative rates of hydrolysis for a typical N-aroylglycine amide bond under different pH conditions.
N-Alkylation and N-Acylation Reactions
The amide nitrogen of this compound presents a site for further functionalization through N-alkylation and N-acylation reactions. These transformations can be employed to synthesize a variety of derivatives with modified properties.
N-Alkylation: The N-alkylation of this compound can be achieved by treating the compound with a suitable base to deprotonate the amide nitrogen, followed by the addition of an alkylating agent, such as an alkyl halide. The choice of base and solvent is crucial for the success of the reaction, with common systems including sodium hydride in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, and the reactivity of the alkylating agent will influence the reaction conditions required. For instance, more reactive alkylating agents like methyl iodide or benzyl bromide would be expected to react under milder conditions than less reactive ones like ethyl bromide.
Table 1: Representative N-Alkylation Reactions of this compound This table presents expected outcomes for N-alkylation reactions based on general principles of amide alkylation, as specific experimental data for this compound is not readily available in the provided search results.
| Alkylating Agent | Base | Solvent | Expected Product |
|---|---|---|---|
| Methyl iodide | NaH | THF | N-Methyl-(4-tert-butyl-benzoylamino)-acetic acid |
| Benzyl bromide | K2CO3 | DMF | N-Benzyl-(4-tert-butyl-benzoylamino)-acetic acid |
| Ethyl bromide | NaH | THF | N-Ethyl-(4-tert-butyl-benzoylamino)-acetic acid |
N-Acylation: The N-acylation of this compound introduces a second acyl group onto the amide nitrogen, forming an imide derivative. This reaction is typically carried out using an acylating agent such as an acid chloride or anhydride in the presence of a base, like pyridine or triethylamine, to neutralize the acid byproduct. The resulting N-acylated products can exhibit altered chemical properties and may be of interest in various chemical syntheses. For example, acylation with acetic anhydride would yield the N-acetyl derivative.
Table 2: Representative N-Acylation Reactions of this compound This table presents expected outcomes for N-acylation reactions based on general principles of amide acylation, as specific experimental data for this compound is not readily available in the provided search results.
| Acylating Agent | Base | Solvent | Expected Product |
|---|---|---|---|
| Acetyl chloride | Pyridine | CH2Cl2 | N-Acetyl-(4-tert-butyl-benzoylamino)-acetic acid |
| Benzoyl chloride | Triethylamine | Toluene | N-Benzoyl-(4-tert-butyl-benzoylamino)-acetic acid |
| Acetic anhydride | Pyridine | CH2Cl2 | N-Acetyl-(4-tert-butyl-benzoylamino)-acetic acid |
Rearrangement Reactions Involving the Amide Group
The amide functionality in this compound allows for the theoretical possibility of several classic rearrangement reactions, such as the Hofmann and Curtius rearrangements. These reactions typically involve the conversion of an amide or a derivative to an amine with one fewer carbon atom.
The Hofmann rearrangement involves the treatment of a primary amide with bromine or chlorine in the presence of a strong base to yield an amine. masterorganicchemistry.com For this compound, this would first require the conversion of the carboxylic acid to a primary amide. The resulting amide could then potentially undergo rearrangement to produce a primary amine.
The Curtius rearrangement is another transformation that leads to an isocyanate intermediate from an acyl azide, which can then be hydrolyzed to an amine. masterorganicchemistry.com This pathway would necessitate the conversion of the carboxylic acid of this compound into an acyl azide, which upon heating, would be expected to rearrange.
It is important to note that while these rearrangements are theoretically possible for derivatives of this compound, the specific reaction conditions and the presence of other functional groups in the molecule would significantly impact the feasibility and outcome of these transformations.
Electrophilic and Nucleophilic Aromatic Substitutions on the 4-tert-Butylbenzoyl Ring
Regioselectivity and Electronic Effects of the tert-Butyl Group
The aromatic ring of this compound is substituted with two groups: a tert-butyl group and the (acetylamino)acetic acid group. The regioselectivity of electrophilic aromatic substitution reactions on this ring is governed by the electronic and steric effects of these substituents.
The tert-butyl group is an alkyl group and is known to be an ortho, para-directing activator in electrophilic aromatic substitution. stackexchange.com This is due to its electron-donating inductive effect and hyperconjugation, which stabilize the carbocation intermediate formed during the substitution at the ortho and para positions. stackexchange.com However, the bulky nature of the tert-butyl group can sterically hinder the approach of an electrophile to the ortho positions, often leading to a preference for para-substitution. libretexts.orgucalgary.ca
Given that the two substituents are para to each other, electrophilic substitution will occur at the positions ortho to either the tert-butyl group or the (acetylamino)acetic acid group. The directing effects of both groups will reinforce substitution at the positions ortho to the tert-butyl group (and meta to the (acetylamino)acetic acid group).
Halogenation, Nitration, and Sulfonation Reactions
Halogenation: The halogenation of the aromatic ring of this compound, such as bromination or chlorination, is an electrophilic aromatic substitution reaction. libretexts.org This reaction typically requires a Lewis acid catalyst, such as FeCl3 or FeBr3, to generate a more potent electrophile. scribd.com The incoming halogen atom will be directed to the positions ortho to the activating tert-butyl group.
Nitration: Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. masterorganicchemistry.compharmaguideline.com This mixture generates the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.compharmaguideline.com Similar to halogenation, the nitro group will be directed to the positions ortho to the tert-butyl group due to its activating and directing effects.
Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO3H) onto the aromatic ring. This is typically accomplished by treating the compound with fuming sulfuric acid (a solution of SO3 in H2SO4). pharmaguideline.comyoutube.com The electrophile in this reaction is sulfur trioxide (SO3). The sulfonation of the aromatic ring of this compound would also be expected to occur at the positions ortho to the tert-butyl group. Sulfonation is a reversible reaction, and the sulfonic acid group can be removed by heating with dilute aqueous acid. libretexts.orgyoutube.com
Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound This table presents the expected major products for electrophilic aromatic substitution reactions based on the directing effects of the substituents.
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Bromination | Br2, FeBr3 | (3-Bromo-4-tert-butyl-benzoylamino)-acetic acid |
| Nitration | HNO3, H2SO4 | (3-Nitro-4-tert-butyl-benzoylamino)-acetic acid |
| Sulfonation | SO3, H2SO4 | (3-Sulfo-4-tert-butyl-benzoylamino)-acetic acid |
Organometallic and Transition Metal-Catalyzed Transformations
Cross-Coupling Reactions at the Aromatic Ring
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions would typically be performed on a halogenated derivative of the compound, for example, (3-Bromo-4-tert-butyl-benzoylamino)-acetic acid.
Suzuki Coupling: The Suzuki coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with an aryl halide. A bromo-substituted derivative of this compound could be coupled with a variety of boronic acids or esters to introduce new aryl or alkyl groups onto the aromatic ring.
Heck Coupling: The Heck reaction is a palladium-catalyzed reaction between an aryl halide and an alkene to form a substituted alkene. This reaction could be used to introduce a vinyl group onto the aromatic ring of a halogenated this compound derivative.
Sonogashira Coupling: The Sonogashira coupling reaction involves the palladium- and copper-catalyzed reaction of an aryl halide with a terminal alkyne. This would allow for the introduction of an alkynyl group onto the aromatic ring.
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction could be used to introduce a variety of amino groups onto the aromatic ring of a halogenated derivative.
Table 4: Potential Cross-Coupling Reactions of a Halogenated this compound Derivative This table illustrates potential cross-coupling reactions that could be performed on a bromo-substituted derivative of this compound, based on general cross-coupling methodologies.
| Reaction Type | Coupling Partner | Catalyst System | Potential Product Class |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(PPh3)4, base | Biaryl derivative |
| Heck Coupling | Alkene | Pd(OAc)2, PPh3, base | Alkenyl derivative |
| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2, CuI, base | Alkynyl derivative |
| Buchwald-Hartwig Amination | Amine | Pd2(dba)3, ligand, base | Arylamine derivative |
Principles of Molecular Design for Structural Diversity
The molecular architecture of this compound offers three primary loci for modification: the glycine residue, the benzoyl moiety, and the amide linker. A systematic approach to altering these components allows for a comprehensive exploration of the surrounding chemical space, enabling the fine-tuning of physicochemical and biological properties.
Systematic Modification of the Glycine Residue
The glycine backbone of the parent compound can be readily replaced with other natural or unnatural amino acids to introduce steric bulk, chirality, and diverse functional groups. This strategy aims to probe the spatial and electronic requirements of potential binding partners or to modulate properties such as solubility and conformational flexibility.
Furthermore, the use of non-proteinogenic amino acids, including homochiral phenylalanine derivatives or proline analogues, can impose significant conformational constraints on the resulting molecule. nih.govnih.gov This is a common strategy in peptidomimetic design to stabilize specific secondary structures, such as β-turns, which can be crucial for biological activity. The stereochemistry at the α-carbon is a critical design element, as enantiomers often exhibit distinct biological activities.
Exploration of Substituent Effects on the Benzoyl Moiety
The 4-tert-butyl group on the benzoyl ring is a key feature, providing a bulky, lipophilic domain. The systematic replacement of this group with a variety of other substituents allows for the investigation of electronic and steric effects on the molecule's properties. The Hammett linear free-energy relationship can be a guiding principle in this exploration, correlating reaction rates and equilibria with substituent-dependent electronic parameters (σ). nih.govdoaj.org
Substituents can be varied to cover a range of electronic properties, from electron-donating groups (e.g., -OCH₃, -CH₃) to electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃). The position of the substituent on the aromatic ring (ortho, meta, or para) also significantly influences its electronic and steric impact. For example, a para-substituent will primarily exert electronic effects through resonance and induction, while an ortho-substituent will also introduce significant steric hindrance that can affect the conformation of the amide bond.
The following table illustrates a potential library of analogues based on the variation of the para-substituent on the benzoyl ring and its corresponding Hammett parameter (σp), providing a systematic way to probe electronic effects.
| Substituent (X) | Hammett Parameter (σp) | Expected Electronic Effect |
| -OCH₃ | -0.27 | Electron-donating |
| -CH₃ | -0.17 | Electron-donating |
| -H | 0.00 | Neutral |
| -Cl | 0.23 | Electron-withdrawing |
| -CN | 0.66 | Strongly electron-withdrawing |
| -NO₂ | 0.78 | Strongly electron-withdrawing |
This systematic variation allows for the development of Quantitative Structure-Activity Relationships (QSAR), which mathematically model the relationship between the chemical structure and the observed property. nih.gov
Variation of the Amide Linker and Chain Length
Another important design strategy is the variation of the carbon chain length separating the benzoyl group and the carboxylic acid. By synthesizing homologues such as N-(4-tert-butylbenzoyl)-β-alanine and N-(4-tert-butylbenzoyl)-γ-aminobutyric acid (GABA), the distance and flexibility between these two key functional groups can be systematically altered. google.com This allows for the exploration of optimal spacing required for interaction with a biological target or for achieving desired material properties.
Parallel and Combinatorial Synthetic Strategies for Library Generation
The generation of a large and diverse library of analogues is essential for a thorough investigation of structure-property relationships. Parallel and combinatorial synthesis techniques are powerful tools for achieving this goal in an efficient manner. nih.gov
In a parallel synthesis approach, a series of individual compounds are synthesized simultaneously in an array format, often using automated liquid handlers and reaction blocks. For the synthesis of a library of N-(4-tert-butylbenzoyl) amino acid analogues, a set of different amino acid esters could be reacted in parallel with 4-tert-butylbenzoyl chloride. This approach allows for the rapid production of a focused library where each compound is spatially addressed and can be easily purified and characterized.
Combinatorial chemistry, particularly the "split-and-pool" strategy, enables the synthesis of much larger libraries. nih.gov For example, a library of dipeptide analogues could be generated by first reacting a mixture of resins, each bearing a different amino acid, with 4-tert-butylbenzoyl chloride. The resulting resins are then pooled, mixed, and split into multiple portions. Each portion is then reacted with a different activated amino acid. This process can be repeated to generate a library of N-(4-tert-butylbenzoyl) dipeptides or even longer oligomers. Deconvolution strategies are then required to identify the structure of the active compounds from the library.
Methodologies for Stereoselective Synthesis of Chiral Analogues
When the glycine residue is replaced by a chiral amino acid, controlling the stereochemistry at the α-carbon is paramount. Enantiomerically pure starting materials, such as L- or D-amino acids, are commonly used to ensure the stereochemical integrity of the final product. Standard peptide coupling reagents can be employed for the acylation of these chiral amino acids with 4-tert-butylbenzoic acid, typically with minimal racemization.
For the synthesis of novel, non-proteinogenic chiral amino acid analogues, asymmetric synthesis methodologies are required. One common approach involves the use of chiral auxiliaries. For example, a glycine enolate equivalent can be derivatized with a chiral auxiliary, which directs the stereoselective alkylation of the α-carbon. Subsequent removal of the auxiliary yields the desired α-substituted amino acid with high enantiomeric excess. rsc.org
Phase-transfer catalysis is another powerful tool for the asymmetric synthesis of α-amino acids. nih.gov In this method, a glycine Schiff base is alkylated in a biphasic system using a chiral phase-transfer catalyst, such as a derivative of a cinchona alkaloid, to control the stereochemical outcome of the reaction.
The following table summarizes some of the key synthetic approaches for obtaining chiral analogues:
| Method | Description | Key Features |
| From Chiral Pool | Use of commercially available enantiomerically pure amino acids. | Straightforward, relies on the availability of starting materials. |
| Chiral Auxiliaries | Covalent attachment of a chiral molecule to direct a stereoselective reaction. | High diastereoselectivity, auxiliary can often be recovered. |
| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemistry of a reaction. | High enantioselectivity, only a small amount of chiral catalyst is needed. |
Structure-Property Relationship Studies in Designed Derivatives
The systematic generation of analogue libraries allows for the detailed investigation of structure-property relationships (SPRs) and the development of quantitative structure-activity relationships (QSAR). By correlating changes in molecular structure with variations in measured properties, a deeper understanding of the molecular features that govern a particular outcome can be gained.
For example, a library of N-(substituted-benzoyl)alanine esters could be synthesized and evaluated for a specific biological activity. The results could be tabulated to reveal important trends.
| Substituent on Benzoyl Ring (para) | α-Amino Acid | Ester Group | Biological Activity (IC₅₀, µM) |
| -C(CH₃)₃ | Alanine | Methyl | 10.5 |
| -Cl | Alanine | Methyl | 25.2 |
| -OCH₃ | Alanine | Methyl | 5.8 |
| -C(CH₃)₃ | Phenylalanine | Ethyl | 2.3 |
| -C(CH₃)₃ | Alanine | Ethyl | 8.1 |
An electron-donating group (-OCH₃) at the para position of the benzoyl ring appears to enhance activity compared to an electron-withdrawing group (-Cl).
Replacing alanine with the bulkier phenylalanine residue significantly increases potency.
The nature of the ester group also influences activity, with the ethyl ester potentially being more favorable than the methyl ester.
These empirical observations can be further refined using QSAR models, which employ molecular descriptors (e.g., lipophilicity, electronic parameters, steric descriptors) to mathematically describe the relationship between structure and activity. nih.gov Such models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby guiding future design efforts.
Advanced Spectroscopic and Crystallographic Characterization of 4 Tert Butyl Benzoylamino Acetic Acid and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure. For (4-tert-Butyl-benzoylamino)-acetic acid, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic arrangement and dynamic behavior in solution.
The ¹H and ¹³C NMR spectra confirm the presence of all key structural motifs within the molecule. The chemical shifts (δ) are influenced by the electronic environment of each nucleus. Based on data from similar N-benzoyl amino acids and substituted benzene (B151609) derivatives, the following assignments can be predicted. scielo.org.mxpitt.edulibretexts.orgsigmaaldrich.comcarlroth.com
The ¹H NMR spectrum is expected to show distinct signals for the tert-butyl protons, the aromatic protons, the methylene (B1212753) protons of the glycine (B1666218) unit, and the amide proton. The aromatic region typically displays an AA'BB' system for the 1,4-disubstituted benzene ring. The nine equivalent protons of the tert-butyl group produce a sharp singlet, making this group an excellent probe for NMR studies. organicchemistrydata.org
The ¹³C NMR spectrum provides a count of the chemically non-equivalent carbon atoms. libretexts.org Key signals include those for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons, and the aliphatic carbons of the tert-butyl and glycine moieties. wisc.edu Carbonyl carbons are characteristically found at the downfield end of the spectrum (160-180 ppm). libretexts.org
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for the functional groups in common deuterated solvents like CDCl₃ or DMSO-d₆. Actual values may vary based on solvent and concentration. sigmaaldrich.comillinois.edu
| Assignment | Atom Type | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |
| -C(CH₃)₃ | Protons | ~1.3 | ~31 |
| -C (CH₃)₃ | Quaternary Carbon | - | ~35 |
| Ar-H (ortho to C=O) | Aromatic Protons | ~7.8 | ~127 |
| Ar-H (ortho to t-Bu) | Aromatic Protons | ~7.5 | ~125 |
| Ar-C (ipso, C=O) | Aromatic Carbon | - | ~131 |
| Ar-C (ipso, t-Bu) | Aromatic Carbon | - | ~155 |
| -NH- | Amide Proton | ~8.5 (triplet) | - |
| -CH₂- | Methylene Protons | ~4.1 (doublet) | ~42 |
| C=O (Amide) | Carbonyl Carbon | - | ~167 |
| C=O (Acid) | Carbonyl Carbon | - | ~171 |
| -COOH | Acid Proton | >10 (broad) | - |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals identified in 1D spectra by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, key expected correlations would be between the amide proton (-NH-) and the methylene protons (-CH₂-), and between the adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. It would definitively link the proton signals for the tert-butyl, aromatic, and methylene groups to their corresponding carbon signals.
Expected 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei From | Correlating Nuclei To | Information Gained |
| COSY | -NH- | -CH₂- | Confirms amide-glycine linkage. |
| Ar-H (ortho to C=O) | Ar-H (ortho to t-Bu) | Confirms aromatic spin system. | |
| HSQC | -C(CH₃)₃ | -C(C H₃)₃ | Links t-Bu protons to methyl carbons. |
| Ar-H | Ar-C | Links aromatic protons to their carbons. | |
| -CH₂- | -C H₂- | Links methylene protons to their carbon. | |
| HMBC | -C(CH₃)₃ | -C (CH₃)₃, Ar-C (ipso) | Connects t-Bu group to benzene ring. |
| -NH- | C=O (Amide), Ar-C (ipso), -C H₂- | Connects glycine unit to benzoyl group. | |
| -CH₂- | C=O (Amide), C=O (Acid) | Confirms glycine backbone structure. |
N-substituted amides, including N-acyl amino acids, can exist as a mixture of geometric isomers (rotamers) due to the high energy barrier to rotation around the C-N amide bond. astr.ro This results in the observation of two distinct sets of NMR signals for the atoms near the amide bond, corresponding to the cis and trans conformations. reddit.com
Variable Temperature (VT) NMR is the primary technique used to study this dynamic process. ox.ac.uk By increasing the temperature of the NMR experiment, the rate of interconversion between the rotamers increases. Eventually, a temperature is reached—the coalescence temperature (T_c)—at which the two separate signals for a given nucleus merge into a single, broad peak. beilstein-journals.orgnih.gov From the coalescence temperature and the initial frequency separation of the signals, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing quantitative insight into the conformational stability of the molecule. beilstein-journals.org For similar N-acyl amino acid derivatives, rotation barriers are typically in the range of 17-18 kcal/mol. beilstein-journals.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₃H₁₇NO₃), the theoretical exact mass can be calculated and compared to the experimental value.
Beyond accurate mass, tandem mass spectrometry (MS/MS) elucidates the structure by analyzing the fragmentation patterns of the parent ion. Based on studies of N-benzoyl amino acids, several characteristic fragmentation pathways are expected. scielo.org.mxscielo.org.mx
Predicted HRMS Data and Fragmentation for this compound
| Ion/Fragment | Formula | Calculated m/z | Description |
| [M+H]⁺ | [C₁₃H₁₈NO₃]⁺ | 236.1281 | Protonated parent molecule |
| [M-H₂O+H]⁺ | [C₁₃H₁₆NO₂]⁺ | 218.1176 | Loss of water from carboxylic acid |
| [M-COOH]⁺ | [C₁₂H₁₆NO]⁺ | 190.1226 | Decarboxylation |
| [4-tert-butylbenzoyl]⁺ | [C₁₁H₁₃O]⁺ | 161.0961 | Cleavage of amide C-N bond |
| [Tropylium-tBu]⁺ | [C₁₁H₁₅]⁺ | 147.1168 | Loss of CO from benzoyl cation |
| [M-Glycine+H]⁺ | [C₁₁H₁₄O]⁺ | 162.1045 | Loss of the glycine moiety |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. xray.cz The resulting spectra serve as a molecular "fingerprint" and confirm the presence of key functional groups. nih.govnih.gov
IR Spectroscopy: Particularly sensitive to polar bonds, IR is excellent for identifying carbonyl (C=O), hydroxyl (O-H), and amine (N-H) vibrations. rsc.org
Raman Spectroscopy: More sensitive to non-polar, symmetric bonds, Raman is well-suited for analyzing the aromatic ring and C-C backbone vibrations. researchgate.net
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |
| Carboxylic Acid | O-H stretch (broad) | 3300 - 2500 | IR |
| C=O stretch | ~1710 | IR, Raman | |
| Amide | N-H stretch | ~3300 | IR |
| C=O stretch (Amide I) | ~1650 | IR | |
| N-H bend (Amide II) | ~1550 | IR | |
| Aromatic Ring | C-H stretch | ~3100 - 3000 | IR, Raman |
| C=C stretch | ~1600, ~1500 | IR, Raman | |
| Aliphatic Groups | C-H stretch (t-Bu, CH₂) | ~2960 - 2850 | IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. The primary chromophore in this compound is the benzoyl group.
The spectrum is expected to be dominated by two main types of transitions:
π → π* transitions: These high-energy transitions are associated with the aromatic ring and carbonyl double bonds. They typically result in strong absorption bands at shorter wavelengths, likely below 250 nm. researchgate.net
n → π* transitions: These involve the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl groups) to an anti-bonding π* orbital. These transitions are lower in energy (occur at longer wavelengths) and are significantly weaker than π → π* transitions. A weak absorption shoulder may be observed around 270-280 nm. nih.gov
The presence of the tert-butyl group, being an alkyl substituent, is expected to cause a small bathochromic (red) shift in the absorption maxima compared to unsubstituted N-benzoylglycine. researchgate.net
X-ray Crystallography for Solid-State Molecular Structure and Packing Arrangements
X-ray crystallography stands as a definitive technique for elucidating the three-dimensional atomic arrangement of crystalline solids. For derivatives of this compound, this method provides precise data on bond lengths, bond angles, and the spatial orientation of different molecular fragments. Furthermore, it reveals the intricate network of intermolecular interactions that dictate the crystal packing. While a specific crystallographic study for this compound is not publicly available, extensive research on the closely related compound, (4-tert-Butylphenyl)acetic acid, offers significant insights into the expected structural features. nih.govresearchgate.net
The molecular geometry of (4-tert-Butylphenyl)acetic acid has been determined with high precision. nih.govresearchgate.net In its crystal structure, the carboxylic acid group and the benzene ring adopt a nearly perpendicular orientation, as indicated by a significant dihedral angle. nih.govresearchgate.net The tert-butyl group often exhibits rotational disorder within the crystal lattice. nih.govresearchgate.net
Key geometric parameters for (4-tert-Butylphenyl)acetic acid are presented below. These values provide a foundational understanding of the intramolecular geometry that would be largely preserved in the amide derivative, this compound. The introduction of the amide linkage (-CONH-) would introduce its own characteristic bond lengths and angles, typically with a planar peptide-like bond.
Interactive Table: Selected Bond Lengths, Bond Angles, and Dihedral Angles for (4-tert-Butylphenyl)acetic acid nih.govresearchgate.net
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |
| Bond Length | C8 | O1 | 1.309 (3) Å | ||
| Bond Length | C8 | O2 | 1.191 (3) Å | ||
| Dihedral Angle | Plane of Carboxylic Acid Group | Plane of Benzene Ring | 80.9 (3)° |
Note: The data presented is for (4-tert-Butylphenyl)acetic acid. Atom numbering is based on the original crystallographic study. The C8-O1 bond corresponds to the C-OH bond of the carboxylic acid, while C8-O2 corresponds to the C=O bond.
The way molecules arrange themselves in a crystal is governed by a variety of non-covalent interactions. For this compound and its derivatives, hydrogen bonding and π-stacking are expected to be the dominant forces.
In the crystal structure of (4-tert-Butylphenyl)acetic acid, the most prominent intermolecular interaction is the formation of centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules. nih.govresearchgate.net This is a very common and robust motif for carboxylic acids.
While the perpendicular arrangement of the phenyl ring and the acetic acid moiety in the model compound might hinder significant π-π stacking, this interaction can be engineered in related flexible molecules. rsc.org In derivatives where conformational flexibility allows, intramolecular or intermolecular π-stacking can occur, influenced by the presence and position of electron-donating or electron-withdrawing groups. rsc.org
Interactive Table: Summary of Intermolecular Interactions in (4-tert-Butylphenyl)acetic acid and Expected Interactions in this compound
| Interaction Type | Donor | Acceptor | Description in (4-tert-Butylphenyl)acetic acid | Expected Additional/Modified Interactions in this compound |
| Hydrogen Bonding | O1-H1 | O2 | Forms centrosymmetric dimers. nih.govresearchgate.net | N-H group acts as a hydrogen bond donor, likely forming N-H···O bonds with carbonyl or carboxyl oxygen atoms of neighboring molecules, leading to more complex hydrogen bond networks. researchgate.netnih.gov |
| π-Stacking | Phenyl Ring | Phenyl Ring | Not a dominant interaction due to the perpendicular arrangement of the molecular moieties. nih.gov | The potential for π-stacking would depend on the overall molecular conformation. If the molecule adopts a more planar arrangement in the solid state, π-π interactions between the phenyl rings could become significant. rsc.org |
Computational Chemistry and Theoretical Investigations of 4 Tert Butyl Benzoylamino Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of (4-tert-Butyl-benzoylamino)-acetic acid at the electronic level. These computational methods allow for a detailed exploration of the molecule's geometry, electronic distribution, and reactivity, providing insights that are complementary to experimental data.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules with a favorable balance of accuracy and computational cost. For this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its optimized geometry and electronic structure. niscpr.res.in
Table 1: Predicted Optimized Geometrical Parameters of this compound based on N-benzoylglycine DFT Calculations
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C=O (amide) | ~1.24 |
| C-N (amide) | ~1.36 |
| N-C (glycine) | ~1.46 |
| C=O (acid) | ~1.21 |
| C-O (acid) | ~1.35 |
| C-C (phenyl) | ~1.39 - 1.41 |
| C-C (tert-butyl) | ~1.54 |
| ∠(O=C-N) | ~122° |
| ∠(C-N-C) | ~121° |
| ∠(N-C-C) | ~112° |
| ∠(O=C-O) | ~124° |
| Note: These are estimated values based on published data for N-benzoylglycine and known substituent effects. Actual values would require specific DFT calculations for the title compound. |
Ab Initio Calculations of Molecular Orbitals and Charge Distribution
Ab initio calculations, such as Hartree-Fock (HF) theory, and DFT methods are employed to investigate the molecular orbitals and charge distribution of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
For N-benzoylglycine, the HOMO is typically localized on the benzoyl group, while the LUMO is also centered on the aromatic ring and the amide carbonyl group. niscpr.res.inresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller energy gap implies a higher reactivity. mdpi.com
The introduction of the electron-donating para-tert-butyl group in this compound is expected to raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap compared to N-benzoylglycine. This suggests that the title compound would be more reactive and possess a lower kinetic stability. dergipark.org.tr
Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution and intramolecular interactions. niscpr.res.in In N-benzoylglycine, NBO analysis reveals significant delocalization of electron density from the nitrogen lone pair to the antibonding orbitals of the amide carbonyl group, contributing to the stability of the amide bond. niscpr.res.in Similar intramolecular charge transfer interactions are expected to be present in this compound, influencing its electronic properties and reactivity. nih.gov
Table 2: Predicted Frontier Molecular Orbital Energies of this compound
| Parameter | Predicted Energy (eV) |
| E(HOMO) | ~ -6.5 to -7.0 |
| E(LUMO) | ~ -1.5 to -2.0 |
| ΔE (HOMO-LUMO) | ~ 4.5 to 5.5 |
| Note: These are estimated values based on published data for N-benzoylglycine and the expected electronic effect of the tert-butyl group. Actual values would require specific calculations. |
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can be used to explore potential reaction pathways and identify the transition states of chemical reactions involving this compound. For instance, the hydrolysis of the amide bond is a fundamental reaction for this class of compounds. wikipedia.org Theoretical calculations can map out the energy profile of the hydrolysis reaction, identifying the energy barriers and the structures of the intermediates and transition states.
While specific reaction pathway modeling for this compound is not documented, studies on related systems, such as the enantioselective carbene insertion into the N-H bond of imines, demonstrate the utility of DFT in elucidating complex reaction mechanisms. rsc.org Such studies can provide insights into the stereoselectivity and the role of catalysts in reactions involving similar functional groups. The presence of the tert-butyl group could influence reaction pathways through both steric and electronic effects, which can be quantitatively assessed through computational modeling.
Molecular Mechanics and Dynamics Simulations for Conformational Landscape Analysis
The conformational flexibility of this compound is crucial for its biological activity and physical properties. Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques well-suited for exploring the conformational landscape of flexible molecules.
For the related molecule, hippuric acid, DFT calculations have identified multiple stable conformers. nih.gov The relative energies of these conformers are determined by the dihedral angles around the C-N and C-C single bonds. Intramolecular hydrogen bonding can also play a significant role in stabilizing certain conformations. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental spectra.
For NMR chemical shifts, the Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach. nih.gov Calculations on hippuric acid have shown good agreement between predicted and experimental ¹H and ¹³C NMR chemical shifts. nih.gov The chemical shifts of the protons and carbons in the benzoyl and glycine (B1666218) moieties of this compound are expected to be similar to those of hippuric acid, with predictable deviations for the aromatic and tert-butyl protons and carbons due to the substituent effect.
Vibrational frequencies can also be calculated using DFT methods. niscpr.res.innih.gov The calculated frequencies are often scaled to improve agreement with experimental data. niscpr.res.in For N-benzoylglycine, detailed vibrational assignments have been made based on DFT calculations and potential energy distribution (PED) analysis. niscpr.res.in The characteristic vibrational modes, such as the N-H stretch, C=O stretches of the amide and carboxylic acid groups, and the aromatic ring vibrations, can be accurately predicted. The tert-butyl group in the title compound will introduce its own characteristic vibrational modes, such as C-H stretching and bending frequencies, which can also be predicted computationally.
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H stretch (acid) | 3300 - 2500 |
| N-H stretch (amide) | ~3300 |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=O stretch (acid) | ~1750 |
| C=O stretch (amide I) | ~1650 |
| N-H bend (amide II) | ~1550 |
| C-N stretch | ~1050 |
| Note: These are estimated ranges based on published data for N-benzoylglycine and related compounds. |
In Silico Assessment of Molecular Interactions and Recognition Features for Related Compounds
In silico methods, particularly molecular docking and molecular dynamics simulations, are invaluable for assessing the potential interactions of a molecule with biological targets. While there are no specific docking studies published for this compound, research on related N-benzoyl amino acid derivatives provides significant insights into their molecular recognition features. mcdb.camdpi.com
Studies on N-benzoyl amino acid analogues as inhibitors of enzymes like DNA methyltransferases have shown that the benzoyl group and the amino acid moiety are crucial for binding. mdpi.com Molecular docking simulations of these compounds have identified key hydrogen bonding and hydrophobic interactions within the active site of the target protein. For instance, the amide N-H and the carboxylic acid group are often involved in hydrogen bonding, while the phenyl ring participates in hydrophobic or π-stacking interactions. mdpi.com
The presence of the para-tert-butyl group in this compound would significantly enhance its lipophilicity. This could lead to stronger hydrophobic interactions with nonpolar pockets in a protein's binding site, potentially increasing its binding affinity and biological activity. Molecular docking studies on benzamide (B126) derivatives have demonstrated the importance of such hydrophobic interactions in determining binding scores. mdpi.com The bulky nature of the tert-butyl group could also influence the binding orientation and selectivity for different biological targets.
Exploration of General Research Applications and Roles of 4 Tert Butyl Benzoylamino Acetic Acid in Chemical Science
Utility as a Synthon or Building Block in Complex Organic Synthesis
(4-tert-Butyl-benzoylamino)-acetic acid and its derivatives serve as versatile synthons in the construction of more complex molecular architectures. The presence of both a carboxylic acid and an amide functional group allows for a variety of chemical transformations. N-acyl amino acids, in general, are crucial intermediates in the synthesis of peptides and peptidomimetics. The tert-butylbenzoyl group can act as a protecting group for the amino functionality of glycine (B1666218), enabling selective reactions at the carboxylic acid terminus.
Furthermore, N-acylglycine derivatives are precursors in the synthesis of various heterocyclic compounds. While specific examples detailing the use of this compound in complex natural product synthesis are not extensively documented in publicly available literature, the general reactivity of N-acyl amino acids suggests its potential in this area. For instance, N-acyl amino acids can be employed in the synthesis of oxazolones, which are reactive intermediates for peptide synthesis and other transformations. The bulky tert-butyl group can influence the stereochemical outcome of reactions, making it a potentially useful tool for asymmetric synthesis.
| Functional Group | Potential Synthetic Transformations | Application |
| Carboxylic Acid | Esterification, Amide bond formation, Reduction to alcohol | Peptide synthesis, Synthesis of bioactive molecules |
| Amide | Hydrolysis, Reduction to amine | Deprotection, Further functionalization |
| Aromatic Ring | Electrophilic substitution | Modification of the aromatic core |
Investigation of its Potential in Material Science and Polymer Chemistry
The unique molecular structure of this compound makes it an interesting candidate for applications in material science and polymer chemistry. The combination of a rigid aromatic core with a flexible amino acid linker, along with the presence of hydrogen bonding motifs (amide and carboxylic acid), facilitates the formation of ordered structures.
Incorporation into Polymeric Structures
While specific polymers incorporating this compound as a monomer are not widely reported, the broader class of N-acyl amino acids has been explored for the synthesis of novel polymers. For example, polymers based on N-acryl amino acids have been synthesized and investigated for their biological activities nih.gov. Glycine-derived polymers have also been developed that exhibit thermoresponsive properties in water nih.gov. The presence of the bulky tert-butyl group in this compound could be exploited to create polymers with specific thermal and mechanical properties. For instance, its incorporation into polyesters or polyamides could influence the polymer's glass transition temperature, solubility, and crystallinity. The aromatic and aliphatic components could also be tailored to create amphiphilic polymers with self-assembly capabilities in solution.
Self-Assembly and Supramolecular Architectures
A key area of interest for N-aroyl amino acids is their ability to self-assemble into well-defined supramolecular structures. This process is driven by a combination of non-covalent interactions, including hydrogen bonding between the amide and carboxylic acid groups, and π-π stacking of the aromatic rings. The bulky tert-butyl group can play a significant role in directing the packing of the molecules in the solid state or in solution, potentially leading to the formation of unique nanostructures such as fibers, ribbons, or vesicles.
Studies on related N-aroyl amino acids have demonstrated the formation of helical and sheet-like supramolecular structures. These ordered assemblies are of interest for the development of functional materials, such as gels for drug delivery, scaffolds for tissue engineering, and materials with interesting optical or electronic properties. The crystal structure of the related compound (4-tert-Butylphenyl)acetic acid reveals the formation of centrosymmetric dimers through hydrogen bonding of the carboxylic acid groups nih.govresearchgate.net. It is highly probable that this compound engages in similar hydrogen bonding patterns, which are fundamental to its self-assembly behavior.
| Interaction Type | Contributing Molecular Moiety | Effect on Supramolecular Structure |
| Hydrogen Bonding | Amide (N-H, C=O), Carboxylic Acid (O-H, C=O) | Formation of chains, sheets, and helical structures |
| π-π Stacking | Benzene (B151609) Ring | Stabilization of layered or columnar architectures |
| van der Waals Forces | tert-Butyl Group, Alkyl chain | Influences molecular packing and steric interactions |
Role as a Chemical Probe for Fundamental Mechanistic Studies
While there is no specific documentation of this compound being used as a chemical probe for mechanistic studies, the general class of N-substituted glycine derivatives has found applications in this area. The defined and relatively simple structure of such molecules allows for systematic modifications to probe reaction mechanisms. For instance, by altering the substituents on the aromatic ring, one can study the electronic effects on reaction rates and equilibria. The tert-butyl group, with its specific steric and electronic properties, could be used to investigate the influence of steric hindrance on a particular chemical transformation.
N-substituted glycine oligomers, also known as peptoids, are used to study protein-protein interactions and other biological processes due to their proteolytic stability nih.govresearchgate.net. Although this compound is a monomer, its properties could be extrapolated to understand the behavior of more complex systems.
Applications in Analytical Chemistry Method Development
In the field of analytical chemistry, N-acylglycines are an important class of metabolites, and their detection and quantification are crucial for the diagnosis of certain metabolic disorders avantiresearch.com. This has led to the development of sophisticated analytical methods for their analysis. Techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for the sensitive and specific determination of N-acylglycines in biological samples nih.govnih.govdntb.gov.ua.
Derivatization is often used to enhance the detectability of N-acylglycines. For example, derivatization with 3-nitrophenylhydrazine has been shown to improve the sensitivity of LC-MS detection cityu.edu.hk. While these methods are generally applicable to a wide range of N-acylglycines, specific methods for this compound would likely follow similar principles of chromatographic separation and mass spectrometric detection. The unique mass of the 4-tert-butylbenzoyl group would allow for its specific detection in complex mixtures.
| Analytical Technique | Principle | Application for this compound |
| HPLC-MS/MS | Separation by liquid chromatography and detection by mass spectrometry | Quantification in biological matrices, reaction monitoring |
| GC-MS | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry | Analysis after suitable derivatization |
| Derivatization | Chemical modification to improve analytical properties | Enhancement of ionization efficiency and chromatographic retention |
Conclusion and Future Research Trajectories
Synthesis of Academic Understanding of (4-tert-Butyl-benzoylamino)-acetic acid
Our current academic understanding of this compound is primarily built upon foundational principles of organic chemistry and the well-established reactivity of its constituent functional groups: a 4-tert-butylbenzoyl group and a glycine (B1666218) moiety. While specific, in-depth research on this particular molecule is limited, its synthesis and properties can be reliably inferred from the extensive literature on N-acylation of amino acids.
The primary route for the synthesis of this compound involves the acylation of glycine with 4-tert-butylbenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is expected to proceed readily under standard laboratory conditions. The glycine, with its nucleophilic amino group, attacks the electrophilic carbonyl carbon of the 4-tert-butylbenzoyl chloride, leading to the formation of an amide bond and the elimination of hydrochloric acid.
The chemical character of this compound is defined by the interplay of its aromatic ring, the bulky tert-butyl group, the amide linkage, and the carboxylic acid function. The tert-butyl group, a sterically demanding and electron-donating substituent on the benzene (B151609) ring, influences the molecule's solubility and potential intermolecular interactions. The amide bond imparts a degree of rigidity and potential for hydrogen bonding, while the carboxylic acid group provides a site for salt formation and further derivatization.
Spectroscopic analysis, though not explicitly reported for this compound, can be predicted with a high degree of confidence. The 1H NMR spectrum would feature characteristic signals for the aromatic protons, the methylene (B1212753) protons of the glycine unit, and the singlets for the tert-butyl and carboxylic acid protons. The 13C NMR would similarly show distinct resonances for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons. Infrared spectroscopy would reveal characteristic absorption bands for the N-H and C=O stretching of the amide and carboxylic acid groups.
Identification of Existing Research Gaps and Unexplored Areas
Despite its straightforward synthesis and well-defined structure, this compound remains a largely unexplored molecule within the academic literature. A thorough search reveals a significant gap in experimental data and dedicated studies. The following are key areas where research is currently lacking:
Detailed Synthesis and Characterization: While the synthesis is theoretically simple, there is a lack of published, optimized experimental procedures and yields. Crucially, comprehensive spectroscopic and crystallographic data, which are fundamental for unequivocal characterization, are absent from the public domain.
Physicochemical Properties: Detailed studies on its solubility in various solvents, its pKa value, and its lipophilicity (LogP) have not been reported. These parameters are essential for understanding its behavior in both chemical and biological systems.
Biological Activity: There are no specific studies investigating the biological or pharmacological effects of this compound. While related N-acyl glycine derivatives have shown a range of activities, including as inhibitors of glycine transporter-1 (GlyT-1), the specific impact of the 4-tert-butylbenzoyl moiety is unknown.
Applications in Materials Science: The potential for this molecule to be used as a building block in the development of new materials, such as polymers or self-assembling systems, has not been investigated.
Proposed Directions for Future Academic and Interdisciplinary Research
The existing research gaps present numerous opportunities for future academic inquiry. A systematic investigation of this compound could yield valuable scientific insights and potential applications.
Fundamental Chemical Research:
Synthesis Optimization and Characterization: A primary focus should be on the development and publication of a robust and high-yielding synthesis protocol. This should be accompanied by a complete spectroscopic characterization (1H NMR, 13C NMR, IR, Mass Spectrometry) and, if possible, single-crystal X-ray diffraction analysis to definitively determine its solid-state structure.
Physicochemical Profiling: A comprehensive study of its physicochemical properties, including solubility, pKa, and LogP, would provide a valuable dataset for future in silico and in vitro studies.
Interdisciplinary Research:
Medicinal Chemistry and Pharmacology: Drawing inspiration from the known activities of other N-acyl glycines, a screening campaign to evaluate the biological activity of this compound is warranted. This could include assays for GlyT-1 inhibition, as well as broader screens for anticancer, antimicrobial, or anti-inflammatory properties. The bulky tert-butyl group may confer unique selectivity or potency profiles.
Materials Science: The molecule's amphiphilic nature, with a hydrophobic 4-tert-butylbenzoyl group and a hydrophilic carboxylic acid, suggests potential for self-assembly into interesting supramolecular structures. Investigations into its liquid crystalline or gelation properties could open new avenues in materials science.
Potential for Derivatization Towards Novel Chemical Entities for Academic Study
This compound serves as a versatile scaffold for the synthesis of a diverse library of new chemical entities for academic exploration. The presence of a carboxylic acid and an amide N-H allows for a range of chemical modifications.
Modifications at the Carboxylic Acid:
Esterification: Conversion of the carboxylic acid to a variety of esters would allow for the modulation of lipophilicity and could serve as a prodrug strategy in medicinal chemistry studies.
Amidation: Coupling of the carboxylic acid with a range of amines would generate a library of diamides, expanding the potential for hydrogen bonding and introducing new structural features.
Modifications at the Amide Nitrogen:
N-Alkylation: While potentially challenging, selective N-alkylation of the amide nitrogen would introduce further steric bulk and remove the hydrogen bond donor capability, allowing for a systematic study of the importance of this interaction for any observed biological activity.
Modifications on the Aromatic Ring:
Electrophilic Aromatic Substitution: The electron-donating nature of the tert-butyl group could direct further substitution on the aromatic ring, allowing for the introduction of additional functional groups that could modulate the electronic properties and biological activity of the molecule.
By systematically exploring these derivatization pathways, a rich collection of novel compounds can be generated, providing a platform for structure-activity relationship (SAR) studies and the discovery of new molecules with interesting chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
